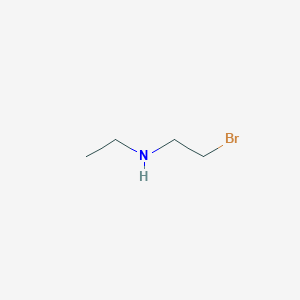
(2-Bromoethyl)(ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromoethyl)(ethyl)amine is an organic compound with the molecular formula C4H10BrN. It is a bromoalkylamine, which means it contains both a bromine atom and an amine group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromoethyl)(ethyl)amine can be synthesized through the reaction of ethylamine with 2-bromoethanol. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the ethylamine group, forming this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)(ethyl)amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form ethylamine and ethylene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include ethylamine derivatives, nitriles, and thiols.
Oxidation: Products include nitroso and nitro compounds.
Reduction: Products include ethylamine and ethylene.
Scientific Research Applications
(2-Bromoethyl)(ethyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)(ethyl)amine involves its ability to act as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as DNA, proteins, and enzymes. This alkylation can lead to changes in the structure and function of these biomolecules, affecting various cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine: Similar structure but lacks the ethyl group.
Ethylamine: Lacks the bromoethyl group.
2-(Boc-amino)ethyl bromide: Contains a Boc-protective group, making it useful in peptide synthesis.
Uniqueness
(2-Bromoethyl)(ethyl)amine is unique due to its combination of a bromoalkyl group and an ethylamine group, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
41239-11-6 |
|---|---|
Molecular Formula |
C4H10BrN |
Molecular Weight |
152.03 g/mol |
IUPAC Name |
2-bromo-N-ethylethanamine |
InChI |
InChI=1S/C4H10BrN/c1-2-6-4-3-5/h6H,2-4H2,1H3 |
InChI Key |
WDJFFVCOSRUERU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


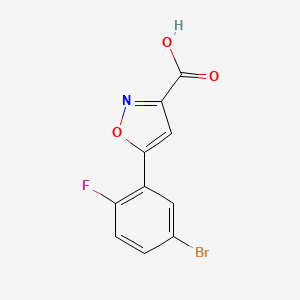

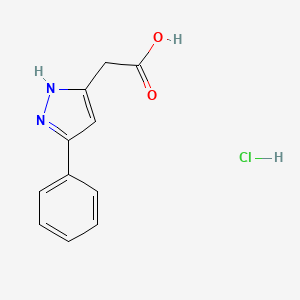
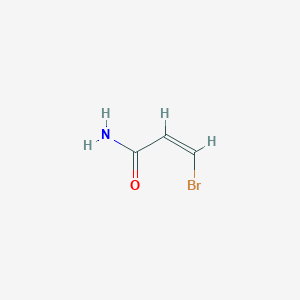
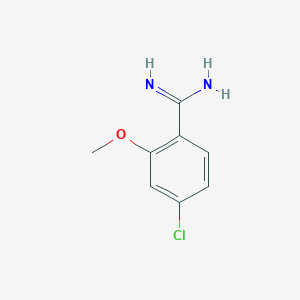

![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride](/img/structure/B13517370.png)
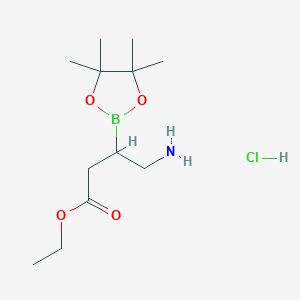
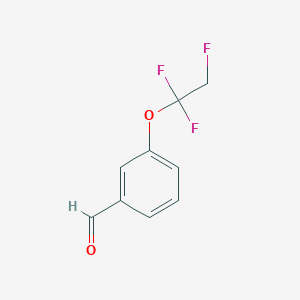
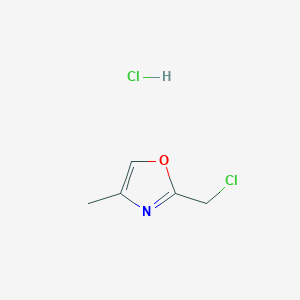
![tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate](/img/structure/B13517389.png)



